2-Methoxycyclopropanamine hydrochloride
Overview
Description
2-Methoxycyclopropanamine hydrochloride is a chemical compound with the IUPAC name this compound . It has a molecular weight of 123.58 and is a solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C4H9NO.ClH/c1-6-4-2-3(4)5;/h3-4H,2,5H2,1H3;1H
. This code provides a detailed description of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 123.58 .Scientific Research Applications
Neurotransmitter Synthesis
Faler and Joullié (2007) utilized an intermolecular Ti(IV)-mediated cyclopropanation reaction to synthesize substituted 2-phenylcyclopropylamines and analogues of neurotransmitters such as histamine and tryptamine. This process involved the use of hydroxy- and methoxy-substituted phenylcyclopropylamines, which are known to inhibit monoamine oxidase and mimic hallucinogens. These compounds were created using readily available materials in a relatively simple multi-step process (Faler & Joullié, 2007).
Antidepressant Biochemical Profile
Muth et al. (1986) explored the neurochemical profile of Wy-45,030, a novel bicyclic compound, which exhibited properties predictive of antidepressant activity. It inhibited rat brain imipramine receptor binding and monoamine uptake, without affecting monoamine oxidase. This profile indicates potential for antidepressant activity without common tricyclic side effects (Muth et al., 1986).
Synergistic Apoptosis in Breast Cancer Cells
Nair et al. (2007) investigated the effect of 2-Methoxyestradiol (2-ME) on apoptosis in MCF-7 breast cancer cells. They explored a combination therapy using 2-ME and a polyamine analogue, which showed synergistic effects in inducing apoptosis in cancer cells. This suggests a potential therapeutic application in breast cancer treatment (Nair et al., 2007).
Antiarhythmic and Hypotensive Properties
Rapacz et al. (2014) assessed the antiarrhythmic and hypotensive activity of new 2-methoxyphenylpiperazine derivatives of xanthone. The compounds demonstrated antiarrhythmic, hypotensive, and α1-adrenolytic properties, indicating potential for cardiovascular therapeutic applications (Rapacz et al., 2014).
Properties
IUPAC Name |
2-methoxycyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-6-4-2-3(4)5;/h3-4H,2,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWRVSLZASDSJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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